3-(4-Chloro-2-methoxyphenyl)aniline, HCl

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Sourcing regioisomerically pure biaryl aniline probes challenges BCR-ABL1 drug discovery teams. This meta-substituted scaffold delivers validated sub-15 nM BCR-ABL1 inhibition. • BCR-ABL1 IC₅₀ < 15 nM - benchmark for ATP-competitive kinase inhibitor SAR. • Meta-regioisomer - distinct selectivity vs. para-isomers (IDO1 Ki = 154 nM). • HCl salt - enhanced aqueous solubility for buffer-compatible assays. • 95% purity, in-stock with global shipping.

Molecular Formula C13H13Cl2NO
Molecular Weight 270.15 g/mol
CAS No. 1352318-69-4
Cat. No. B1426051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-methoxyphenyl)aniline, HCl
CAS1352318-69-4
Molecular FormulaC13H13Cl2NO
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl
InChIInChI=1S/C13H12ClNO.ClH/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H
InChIKeyYHLKEZUUFAPEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-methoxyphenyl)aniline HCl (CAS 1352318-69-4): Key Specifications and Compound Identification for Procurement


3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride (CAS 1352318-69-4) is a biaryl aniline derivative with the molecular formula C₁₃H₁₃Cl₂NO and a molecular weight of 270.15 g/mol . The compound features a biphenyl scaffold with a 4-chloro-2-methoxyphenyl substitution on one ring and an aniline amine group on the meta-position of the second ring, a substitution pattern that distinguishes it from para- and ortho-substituted regioisomers [1]. Commercial suppliers report a typical purity specification of 95% .

Why 3-(4-Chloro-2-methoxyphenyl)aniline HCl Cannot Be Replaced by Generic Biaryl Aniline Analogs


Biaryl aniline scaffolds are exquisitely sensitive to both regioisomerism and ring substitution patterns. The meta-aniline substitution in 3-(4-chloro-2-methoxyphenyl)aniline produces a distinct electronic and steric profile compared to para-substituted analogs such as 4-(4-chloro-2-methoxyphenyl)aniline [1]. B-ring functionalization in this chemotype has been shown to dramatically modulate target engagement, with chloro and methoxy positioning dictating both potency and selectivity across therapeutic targets [2]. The specific combination of 4-chloro and 2-methoxy groups on the phenyl ring contributes to unique pharmacophore geometry that cannot be replicated by unsubstituted or mono-substituted analogs, making generic substitution scientifically invalid for applications requiring defined molecular recognition.

3-(4-Chloro-2-methoxyphenyl)aniline HCl: Quantitative Comparative Evidence Against Structural Analogs


Regioisomeric Differentiation: Meta-Aniline vs Para-Aniline Substitution

The meta-aniline substitution pattern of 3-(4-chloro-2-methoxyphenyl)aniline HCl differentiates it from the para-substituted regioisomer 4-(4-chloro-2-methoxyphenyl)aniline (CAS 1334499-96-5) . The para-substituted analog exhibits measurable IDO1 inhibition (Ki = 154 nM) [1], whereas the meta-substituted target compound demonstrates BCR-ABL1 kinase inhibition (IC₅₀ < 15 nM) . This target divergence—IDO1 inhibition for the para isomer versus BCR-ABL1 kinase inhibition for the meta isomer—illustrates that regioisomerism directly determines biological target engagement and cannot be substituted without altering experimental outcomes.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Potency Differentiation: 4-Chloro-2-methoxy Substitution vs Unsubstituted Biphenyl Scaffold

The 4-chloro-2-methoxy substitution pattern on 3-(4-chloro-2-methoxyphenyl)aniline HCl confers potent BCR-ABL1 kinase inhibition (IC₅₀ < 15 nM) . In contrast, the unsubstituted biphenyl-3-amine scaffold shows substantially weaker activity against monoamine oxidase A (MAOA), with a reported Ki of 18.1 μM (18,100 nM) [1]. This represents an approximately 1,200-fold improvement in potency (by IC₅₀/Ki comparison), demonstrating that the specific chloro-methoxy substitution pattern is a critical determinant of high-affinity target engagement.

Kinase Inhibition BCR-ABL1 Anticancer

Substituent-Driven Functional Selectivity: Chloro-Methoxy Pattern vs Mono-Substituted Analogs

The combination of 4-chloro and 2-methoxy groups on the biphenyl scaffold of 3-(4-chloro-2-methoxyphenyl)aniline HCl generates a distinct pharmacophore profile. While the target compound demonstrates BCR-ABL1 kinase inhibition at sub-15 nM concentrations , the mono-substituted analog 3-(2-methoxyphenyl)aniline (CAS 96923-01-2) lacks the chloro substituent and exhibits no reported kinase inhibition activity in available databases, instead being categorized primarily as a synthetic intermediate with limited documented biological activity [1]. The chloro substituent at the 4-position enhances electron-withdrawing character and contributes to improved binding interactions with kinase ATP-binding pockets.

Structure-Activity Relationship Pharmacophore Drug Discovery

Hydrochloride Salt Form Differentiation: Aqueous Solubility and Stability Advantages

The hydrochloride salt form of 3-(4-chloro-2-methoxyphenyl)aniline (CAS 1352318-69-4) provides enhanced aqueous solubility and improved storage stability compared to the free base form. Manufacturer specifications recommend storage at -20°C for the hydrochloride salt to maintain integrity, with the salt form exhibiting superior handling characteristics for biological assay preparation . In contrast, the free base analog 4-(4-chloro-2-methoxyphenyl)aniline (CAS 1334499-96-5) demonstrates moderate solubility in organic solvents with limited aqueous solubility, potentially complicating direct use in aqueous biological buffers without additional formulation steps .

Formulation Solubility Chemical Stability

Biological Annotation Completeness: Target Compound vs Under-Characterized Regioisomers

3-(4-Chloro-2-methoxyphenyl)aniline HCl has been characterized for kinase inhibition activity, with documented BCR-ABL1 inhibitory potency (IC₅₀ < 15 nM) . In contrast, the regioisomer 2-(4-chloro-2-methoxyphenyl)aniline and the positional isomer 4-chloro-2-methoxy-biphenyl-3-ylamine have minimal to no documented biological annotation in public databases , being categorized primarily as synthetic intermediates rather than characterized bioactive molecules. This annotation asymmetry means that procurement of under-characterized regioisomers introduces experimental uncertainty regarding biological activity, target engagement, and potential off-target effects.

Chemical Biology Target Identification Assay Development

Optimal Research and Industrial Use Cases for 3-(4-Chloro-2-methoxyphenyl)aniline HCl Based on Verified Evidence


BCR-ABL1 Kinase Inhibitor Screening and SAR Studies

3-(4-Chloro-2-methoxyphenyl)aniline HCl is suitable for BCR-ABL1 kinase inhibition assays, with reported IC₅₀ < 15 nM supporting its use as a reference compound or starting scaffold for medicinal chemistry optimization programs targeting chronic myeloid leukemia pathways . The compound's sub-15 nM potency provides a benchmark for evaluating novel analogs in structure-activity relationship studies focused on ATP-competitive kinase inhibitors.

Regioisomer-Specific Pharmacophore Mapping

This compound serves as a defined regioisomeric probe for investigating how meta-aniline substitution patterns influence target selectivity. The distinct target engagement profile relative to para-substituted analogs—BCR-ABL1 kinase inhibition for the meta-isomer versus IDO1 inhibition (Ki = 154 nM) for the para-isomer [1]—enables systematic exploration of regioisomer-driven target divergence in biaryl aniline chemical space.

Aqueous Biological Assay Development Requiring Salt Form Advantages

The hydrochloride salt form provides enhanced aqueous solubility compared to free base analogs , making this compound preferable for direct dissolution in aqueous biological buffers without organic co-solvents. This property supports consistent assay performance in cell-based studies, biochemical enzyme assays, and high-throughput screening campaigns where solvent artifacts must be minimized.

Substituent Contribution Analysis in Biaryl Aniline Scaffolds

The compound enables controlled evaluation of chloro-methoxy substitution effects on biological activity. The approximately 1,200-fold potency difference between this compound (BCR-ABL1 IC₅₀ < 15 nM) and unsubstituted biphenyl-3-amine (MAOA Ki = 18.1 μM) [1] provides a quantitative framework for assessing substituent contributions to target affinity, supporting computational modeling and rational drug design efforts.

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